

Physical and chemical properties of Euphorbia factor L8

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Compound of Interest

Compound Name: Euphorbia factor L8

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Euphorbia Factor L8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a complex diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Euphorbia factor L8**, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

Euphorbia factor L8 is a crystalline solid with a complex molecular architecture. Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties



Property	Value	Source
Systematic Name	(2S,3S,4R,5R,9S,11S,15R*)-5, 15-diacetoxy-3-nicotinoyloxy- 14-oxolathyra-6(17),12(E)- diene	[1][2]
Molecular Formula	C30H37NO7	[1][2]
Molecular Weight	523.61 g/mol	[1][2]
Melting Point	469(1) K (196 °C)	[3]
Appearance	Colorless block crystals	[2]
Solubility	Soluble in acetone, ethyl acetate	[2]

Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	600.7 ± 55.0 °C	
Density	1.21 ± 0.1 g/cm ³	-
рКа	3.10 ± 0.10	-
XlogP	4.5	-
Topological Polar Surface Area	109 Ų	-
Hydrogen Bond Donor Count	0	-
Hydrogen Bond Acceptor Count	8	_

Spectroscopic Data

The ¹³C NMR spectrum of **Euphorbia factor L8** has been fully assigned, providing a carbon fingerprint of the molecule.



Carbon Atom	Chemical Shift (δ , ppm)	Source
1	48.6	[2]
2	37.7	[2]
3	81.6	[2]
4	52.3	[2]
5	65.5	[2]
6	144.4	[2]
7	34.9	[2]
8	21.0	[2]
9	35.4	[2]
10	25.3	[2]
11	28.5	[2]
12	146.6	[2]
13	134.3	[2]
14	196.6	[2]
15	92.5	[2]
16	14.2	[2]
17	115.5	[2]
18	29.0	[2]
19	16.8	[2]
20	12.4	[2]
21 (Nicotinoyl C=O)	164.9	[2]
22 (Nicotinoyl C)	126.0	[2]
23 (Nicotinoyl C)	137.0	[2]



24 (Nicotinoyl C)	123.3	[2]
25 (Nicotinoyl C)	153.5	[2]
26 (Nicotinoyl C)	151.0	[2]
27 (Acetoxy C=O)	170.2	[2]
28 (Acetoxy CH₃)	21.6	[2]
29 (Acetoxy C=O)	169.7	[2]
30 (Acetoxy CH₃)	22.1	[2]

A complete assignment of the ¹H NMR spectrum for **Euphorbia factor L8** is not readily available in the public domain. However, some key proton signals have been reported.

Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)	Source
H-1	3.60	dd	13.2, 7.2	[1]
H-7	2.16	m	[1]	
H-8	1.74	m	[1]	_
H-12	6.83	d	10.2	[1]
H-16	1.21	d	7.2	[1]
H-17	1.31	S	[1]	
H-19	1.35	S	[1]	_
Nicotinoyl H	9.20	t	1.2	[1]
Nicotinoyl H	7.74	dd	7.8	[1]

Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize **Euphorbia** factor L8.



lon	m/z	Source
[M+H] ⁺	524	[1]
[M+Na] ⁺	546	[1]

Specific IR absorption data for **Euphorbia factor L8** is not detailed in the available literature. However, based on its functional groups (esters, ketone, alkenes, aromatic ring), characteristic peaks would be expected in the ranges of 1735-1750 cm⁻¹ (ester C=O stretch), ~1680 cm⁻¹ (ketone C=O stretch), ~1640 cm⁻¹ (alkene C=C stretch), and in the aromatic region.

Crystal Structure

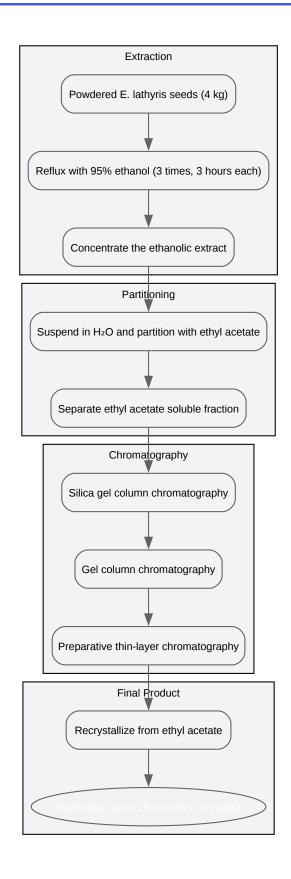
Single-crystal X-ray diffraction analysis has confirmed the structure of **Euphorbia factor L8**.[2]

Parameter	Value	Source
Crystal System	Orthorhombic	[2]
Space Group	P212121	[3]
a	10.162 (6) Å	[2]
b	15.249 (5) Å	[2]
С	18.802 (9) Å	[2]
V	2914 (2) Å ³	[2]
Z	4	[2]

Experimental Protocols Isolation and Purification of Euphorbia Factor L8

The following protocol is based on the successful isolation of **Euphorbia factor L8** from the seeds of Euphorbia lathyris.[1]





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Caption: Workflow for the isolation and purification of **Euphorbia factor L8**.



Analytical Methods

High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a suitable method for the quantification of **Euphorbia factor L8**.

Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm i.d., 5 μm)

Mobile Phase: Isocratic elution with water and acetonitrile

• Flow Rate: 0.25 mL/min

Column Temperature: 30 °C

Detection: UV at 272 nm

• Ionization: ESI positive mode

Biological Activity and Potential Mechanisms of Action

While specific biological activity data for **Euphorbia factor L8** is limited, the broader class of lathyrane diterpenoids exhibits significant pharmacological potential.

Cytotoxic and Anticancer Activity

Extracts from Euphorbia lathyris seeds, which contain **Euphorbia factor L8**, have demonstrated cytotoxic activity against various cancer cell lines, including lung, nasopharyngeal, and breast carcinomas. Related lathyrane diterpenoids have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial potential and the release of cytochrome c.

Multidrug Resistance (MDR) Reversal

Lathyrane diterpenoids are recognized as promising modulators of multidrug resistance in cancer cells. **Euphorbia factor L8** has been identified as a potential substrate for P-glycoprotein (P-gp), a key transporter involved in the efflux of chemotherapeutic drugs from cancer cells. By competing for P-gp, lathyrane diterpenoids may enhance the efficacy of conventional anticancer drugs.

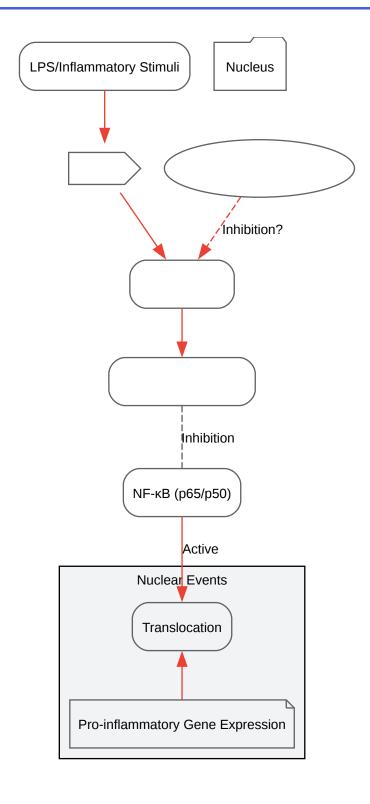


Potential Signaling Pathways

Based on studies of related diterpenoids from Euphorbia species, **Euphorbia factor L8** may interact with key cellular signaling pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some diterpenoids from Euphorbia have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.





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Caption: Postulated inhibitory effect of **Euphorbia factor L8** on the NF-kB pathway.

Certain diterpenes from Euphorbia are known activators of Protein Kinase C (PKC) isozymes. PKC is a family of kinases that play crucial roles in various cellular processes, including



proliferation, differentiation, and apoptosis. The interaction of **Euphorbia factor L8** with PKC pathways warrants further investigation.

Conclusion and Future Directions

Euphorbia factor L8 is a structurally complex natural product with promising, yet underexplored, therapeutic potential. Its established physicochemical properties and the availability of a detailed isolation protocol provide a solid foundation for further research. Future studies should focus on:

- Complete Spectroscopic Characterization: Full assignment of the ¹H NMR spectrum and acquisition of detailed IR and mass spectrometry data are necessary for a complete chemical profile.
- Comprehensive Biological Screening: Evaluation of the cytotoxic activity of pure Euphorbia factor L8 against a panel of cancer cell lines to determine its IC₅₀ values.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Euphorbia factor L8, particularly its effects on the NF-κB and PKC pathways.
- In Vivo Efficacy: Assessment of the antitumor and anti-inflammatory effects of Euphorbia factor L8 in preclinical animal models.

The information presented in this guide is intended to facilitate and inspire further research into this intriguing natural product, with the ultimate goal of unlocking its full therapeutic potential.

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